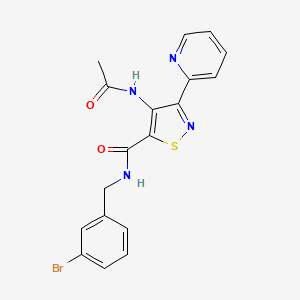
4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzyl group, a tert-butyl group, and an aminoazepane ring
Vorbereitungsmethoden
The synthesis of 4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate typically involves multiple steps. One common synthetic route includes the reaction of 4-benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate with appropriate reagents to introduce the amino group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .
Analyse Chemischer Reaktionen
4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate can be compared with similar compounds such as:
4-Benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate: This compound has a similar structure but with an ethyl group instead of an amino group.
®-4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate:
1-(tert-Butyl) 4-methyl 4-aminoazepane-1,4-dicarboxylate: This compound has a methyl group instead of a benzyl group, affecting its reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
878630-96-7 |
|---|---|
Molekularformel |
C19H28N2O4 |
Molekulargewicht |
348.443 |
IUPAC-Name |
4-O-benzyl 1-O-tert-butyl 2-aminoazepane-1,4-dicarboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-11-7-10-15(12-16(21)20)17(22)24-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13,20H2,1-3H3 |
InChI-Schlüssel |
CSXFKPWYLDEBEW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1N)C(=O)OCC2=CC=CC=C2 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2619308.png)

![2-[4-[(2-Amino-1,2-dicyanoethenyl)iminomethyl]phenoxy]acetic acid](/img/structure/B2619314.png)




![5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B2619324.png)



![N-(2-ethoxyphenyl)-2-[6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetamide](/img/structure/B2619329.png)
![N-(2,4-dimethylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2619330.png)
![N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2619331.png)
